![molecular formula C27H20N4O B11208586 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: 2,3-Diphenylquinoxaline and pyridin-2-ylmethyl chloride.
Conditions: Base such as potassium carbonate in DMF (dimethylformamide).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline.
Formation of Carboxamide Group
Reactants: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline and an appropriate carboxylic acid derivative.
Conditions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil. The resulting 2,3-diphenylquinoxaline is then subjected to further functionalization.
-
Formation of Quinoxaline Core
Reactants: o-Phenylenediamine and benzil.
Conditions: Reflux in ethanol or acetic acid.
Product: 2,3-Diphenylquinoxaline.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic media.
Products: Oxidized derivatives of the quinoxaline core.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually carried out in anhydrous solvents.
Products: Reduced forms of the quinoxaline or the carboxamide group.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often requires catalysts or specific reaction conditions.
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: DMF, ethanol, acetic acid, dichloromethane.
科学研究应用
Chemistry
In chemistry, 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
作用机制
The mechanism of action of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the pyridin-2-ylmethyl and carboxamide groups, making it less versatile in biological applications.
N-[(Pyridin-2-YL)methyl]quinoxaline-6-carboxamide: Lacks the diphenyl groups, which may affect its chemical reactivity and biological activity.
2,3-Diphenyl-N-methylquinoxaline-6-carboxamide: Similar but with a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its binding properties.
Uniqueness
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound in research and development.
属性
分子式 |
C27H20N4O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
2,3-diphenyl-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-22-13-7-8-16-28-22)21-14-15-23-24(17-21)31-26(20-11-5-2-6-12-20)25(30-23)19-9-3-1-4-10-19/h1-17H,18H2,(H,29,32) |
InChI 键 |
HOFSMOIFDKIJBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)N=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


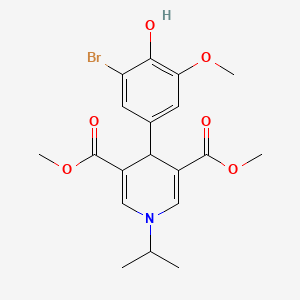
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11208516.png)
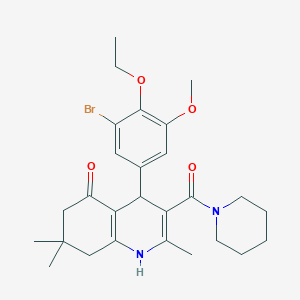
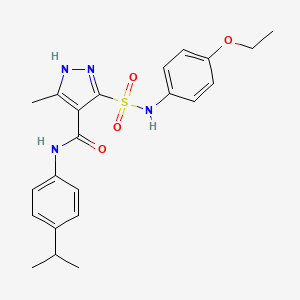
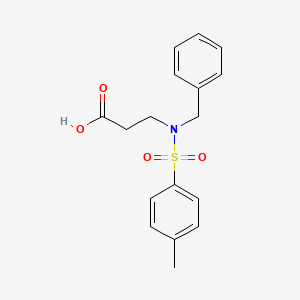
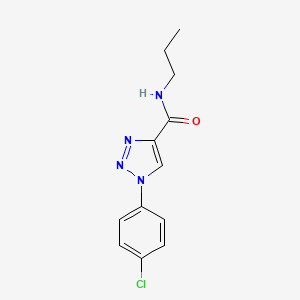
![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208560.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B11208571.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11208579.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
![Methyl 4-[2-(4-fluorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11208595.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)
